CB1 agonist 1 - 851212-80-1

CB1 agonist 1

Catalog Number: EVT-518983
CAS Number: 851212-80-1
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CB1 Agonist 1 is classified as a synthetic cannabinoid receptor agonist, specifically targeting the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues. This receptor plays a crucial role in various physiological processes, including appetite regulation, pain sensation, mood modulation, and memory functions. The compound is part of a broader class of synthetic cannabinoids that mimic the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC) but often exhibit distinct pharmacological profiles and binding affinities .

Synthesis Analysis

The synthesis of CB1 Agonist 1 involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the chlorination of indole derivatives followed by N-alkylation and amide coupling reactions. For instance:

  1. Chlorination: Starting with indole derivatives, chlorination at specific positions (2-, 4-, 5-, 6-, or 7-) modifies the indole core to create various analogues.
  2. N-Alkylation: The chlorinated indoles are then subjected to N-alkylation with alkyl halides to introduce alkyl groups.
  3. Oxidation: The resulting aldehydes are oxidized to carboxylic acids.
  4. Amide Coupling: Finally, these acids undergo amide coupling with tert-leucine methyl ester using coupling agents like HATU .

These methods ensure the production of high-purity compounds suitable for pharmacological testing.

Molecular Structure Analysis

The molecular structure of CB1 Agonist 1 is characterized by its indole core with specific substituents that enhance its binding affinity for the CB1 receptor. Key features include:

Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

CB1 Agonist 1 participates in several significant chemical reactions that define its pharmacological properties:

Mechanism of Action

The mechanism of action for CB1 Agonist 1 primarily revolves around its ability to activate CB1 receptors. Upon binding:

  • G-Protein Coupling: The agonist stabilizes a conformation of the receptor that promotes coupling with G-proteins (specifically Gαi/o), leading to inhibition of cAMP production.
  • Beta-Arrestin Recruitment: This activation can also trigger recruitment of beta-arrestins, which mediate receptor internalization and desensitization .
  • Physiological Effects: Activation results in various physiological effects such as altered pain perception, changes in appetite, and modulation of mood .
Physical and Chemical Properties Analysis

CB1 Agonist 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may exhibit limited aqueous solubility depending on substituents.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature; thus, proper storage conditions are essential for maintaining efficacy.
  • Melting Point: Characteristic melting points can be determined through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
Applications

The applications for CB1 Agonist 1 span various scientific fields:

  • Pharmacology: It serves as a tool compound for studying CB1 receptor function and signaling pathways.
  • Therapeutics: Potential applications include pain management, appetite regulation in obesity treatments, and modulation of mood disorders.
  • Research Models: Used in animal models to investigate the effects of cannabinoid signaling on metabolic processes and neuroprotection .
Molecular Pharmacology of CB1 Agonist 1

Ligand-Receptor Interaction Dynamics

Orthosteric Binding Site Conformational Modulation

CB1 agonists like Δ9-THC and WIN55,212-2 bind within a hydrophobic pocket formed by transmembrane helices (TMH) 3-6. Molecular dynamics simulations reveal that agonist binding reduces the orthosteric site volume by 53% through inward shifts of TMH1-2 and outward displacement of TMH6. This "compressive activation" stabilizes an active receptor conformation [1] [7]. Critical residues involved include:

  • F2003.36/W3566.48: This "twin toggle switch" undergoes rotameric changes upon agonist binding, disrupting hydrophobic locks that stabilize the inactive state [1].
  • K1923.28-D3666.58 salt bridge: Agonists strengthen this interaction, facilitating G protein coupling [7].
  • Lipid-mediated pathways: Hydrophobic ligands (e.g., anandamide) access the binding site via a membrane-embedded route between TMH1/7, facilitated by gating residues F1742.61 and F1772.64 [7].

Table 1: Key Orthosteric Binding Site Interactions of CB1 Agonists

ResidueRole in BindingConformational Effect
F2003.36Twin toggle switch componentRotamer shift disrupts inactive-state stability
W3566.48Twin toggle switch componentStabilizes active conformation
K1923.28Salt bridge formationStrengthened interaction enhances G protein coupling
F1742.61Membrane pathway gateπ-π stacking with ligands during membrane entry

Microsecond-scale simulations further demonstrate that high-efficacy agonists like AM841 induce greater helical rearrangements than partial agonists like Δ9-THC, correlating with their pharmacological efficacy [1].

Allosteric Modulation Mechanisms via TMH3-TMH6-TMH7 Domains

Allosteric modulators bind a topographically distinct site involving TMH3, TMH6, and TMH7, inducing biased signaling:

  • Positive Allosteric Modulators (PAMs): Compounds like ZCZ011 and GAT229 bind near TMH3-TMH6, enhancing endogenous ligand (AEA > 2-AG) potency by 2-5 fold. They stabilize a receptor conformation that increases AEA affinity (α > 1) and efficacy (β > 1) via cooperative effects [3] [6].
  • Negative Allosteric Modulators (NAMs): Org27569 occupies a cavity near TMH7, increasing orthosteric agonist binding affinity while paradoxically reducing Gαi coupling. This arises from stabilization of a high-affinity/low-activity state [5] [6].
  • Ago-PAMs: ZCZ011 exhibits intrinsic agonist activity in ERK1/2 phosphorylation while potentiating AEA-induced β-arrestin recruitment. This "dual action" involves TMH6 outward movement distinct from orthosteric agonist-induced conformations [3] [6].

Table 2: Allosteric Modulation Profiles at CB1

Modulator TypeExampleBinding RegionKey Cooperativity ParametersFunctional Outcome
PAMGAT229TMH3-TMH6 interfaceα = 3.2 (AEA); β = 2.8Enhanced AEA-induced Gαi activation
NAMOrg27569TMH7 proximal cavityα = 0.4; β = 0.2 (CP55940)Inhibits Gαi, enhances ERK pathway
Ago-PAMZCZ011TMH3-TMH6 interfaceIntrinsic τB = 1.9Direct ERK phosphorylation

Differential Coupling to Gαi/o vs. Gαs Protein Subtypes

CB1 agonists exhibit pathway-selective efficacy:

  • Canonical Gαi/o signaling: Full agonists (e.g., WIN55,212-2) inhibit adenylyl cyclase (IC50 = 12 nM) and activate GIRK channels. This is pertussis toxin-sensitive and involves:
  • Voltage-dependent Ca2+ channel inhibition
  • Reduced presynaptic neurotransmitter release [4] [8]
  • Non-canonical Gαs signaling: Occurs at high agonist concentrations (>1 μM) or in specific neuronal populations. This pathway:
  • Stimulates cAMP via adenylyl cyclase isoforms I/VIII
  • Is resistant to pertussis toxin [8]
  • Structural determinants: Gαs coupling requires TMH6 intracellular loop phosphorylation, recruiting β-arrestin scaffolds. Mutations in the DRY motif (D1643.49) bias signaling toward Gαs [8].

Table 3: G Protein Coupling Efficacy of CB1 Agonists

AgonistGαi/o Efficacy (Emax)Gαs Efficacy (Emax)ERK1/2 Activation Kinetics
WIN55,212-2100%25%Transient (peak 5 min)
Δ9-THC60%15%Transient (peak 10 min)
AEA85%30%Sustained (>30 min)
ZCZ011 (ago-PAM)40%0%Biphasic (early/late peaks)

Biased agonism is ligand-specific: AEA produces sustained ERK phosphorylation via β-arrestin recruitment, while WIN55,212-2 induces transient ERK activity via Gβγ subunits [3] [8]. Allosteric modulators like ZCZ011 further alter kinetics, inducing biphasic ERK responses when co-applied with 2-AG [3].

Properties

CAS Number

851212-80-1

Product Name

CB1 agonist 1

IUPAC Name

N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27)

InChI Key

HASYDUIFQCRDMA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.